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Compound of Interest

Compound Name: 2-(2-Methoxybenzoyl)pyridine

Cat. No.: B1597383 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-
Methoxybenzoyl)pyridine

Introduction
2-(2-Methoxybenzoyl)pyridine is a pyridyl ketone derivative of significant interest in

coordination chemistry, materials science, and as a versatile building block in synthetic organic

chemistry. Its structure, featuring a pyridine ring linked to a methoxy-substituted benzoyl group,

imparts a unique combination of electronic and steric properties. The presence of the pyridine

nitrogen and the ketone's carbonyl oxygen creates a bidentate chelation site, making it an

effective ligand for forming stable complexes with a variety of metal ions. Furthermore, the

electron-donating methoxy group on the benzoyl ring modulates the electronic properties of the

molecule, influencing its reactivity and potential applications.

This guide provides a comprehensive overview of the core physicochemical properties of 2-(2-
Methoxybenzoyl)pyridine. It is intended for researchers, scientists, and drug development

professionals who require a detailed understanding of this compound for synthesis,

characterization, and application development. The information presented herein is synthesized

from established data and provides insights into the experimental methodologies used for its

characterization.
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The fundamental identity of a chemical compound is established by its unique identifiers and its

molecular architecture.

1.1. Compound Identifiers A consistent set of identifiers is crucial for accurate documentation

and database retrieval.

Identifier Value Source

CAS Number 22945-63-7 [1][2][3][4]

Molecular Formula C₁₃H₁₁NO₂ [1][2][3][4]

IUPAC Name
(2-methoxyphenyl)(pyridin-2-

yl)methanone
[1][3][4]

Synonyms

2-(o-Methoxybenzoyl)-pyridin,

2-methoxyphenyl 2-pyridyl

ketone

[5]

InChI Key
JKSBOLDIANUQNL-

UHFFFAOYSA-N
[1][4]

1.2. Molecular Structure The spatial arrangement of atoms and functional groups in 2-(2-
Methoxybenzoyl)pyridine dictates its chemical behavior. The structure consists of a pyridine

ring and a methoxy-substituted benzene ring connected by a carbonyl bridge. This

arrangement allows for rotational freedom around the single bonds, but the most stable

conformation is influenced by steric and electronic interactions between the rings. The nitrogen

atom of the pyridine ring and the oxygen atom of the carbonyl group can act as a bidentate

ligand, coordinating to a single metal center.
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Caption: 2D structure of 2-(2-Methoxybenzoyl)pyridine.

Core Physicochemical Properties
The physical and chemical properties of a compound are essential for predicting its behavior in

various systems, from reaction vessels to biological environments.
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Property Value Unit Source

Molecular Weight 213.23 g/mol

Exact Mass 213.07900 Da

Boiling Point 392.8 (at 760 mmHg) °C

Density 1.154 g/cm³

Flash Point 191.3 °C

Hydrogen Bond

Acceptors
3

Hydrogen Bond

Donors
0

2.1. Solubility and Partition Coefficient While specific experimental data for the solubility of 2-(2-
Methoxybenzoyl)pyridine is not readily available in the provided search results, its structure

allows for qualitative predictions. The presence of polar groups (pyridine nitrogen, carbonyl

oxygen, methoxy oxygen) suggests some solubility in polar organic solvents like acetone, ethyl

acetate, and alcohols. Its largely aromatic and hydrocarbon structure indicates solubility in less

polar solvents such as dichloromethane and toluene. Solubility in water is expected to be low.

The octanol/water partition coefficient (LogP) for the related compound 4-(2-

methoxybenzoyl)pyridine is reported as 1.86, suggesting moderate lipophilicity. [6]It is

reasonable to infer a similar value for the 2-substituted isomer. This parameter is critical in drug

development for predicting membrane permeability and pharmacokinetic behavior.

Spectroscopic and Analytical Characterization
Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of

a synthesized compound. The following sections describe the expected spectral features of 2-
(2-Methoxybenzoyl)pyridine based on its functional groups and by analogy to similar

structures like 2-benzoylpyridine and 2-methoxypyridine. [7][8][9][10] 3.1. Mass Spectrometry

(MS) Mass spectrometry provides information about the mass-to-charge ratio of a molecule

and its fragments. For 2-(2-Methoxybenzoyl)pyridine, high-resolution mass spectrometry

(HRMS) is expected to show a molecular ion peak [M+H]⁺ corresponding to its exact mass
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(213.07900 Da). [1]Electron Ionization (EI) would likely produce a prominent molecular ion at

m/z 183, similar to 2-benzoylpyridine, with key fragments resulting from the cleavage of the

bond between the carbonyl group and the pyridine ring (m/z 105, benzoyl cation) and the bond

between the carbonyl and the phenyl ring (m/z 78, pyridine radical cation). [8][10] 3.2. Nuclear

Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for

elucidating the detailed structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on both the pyridine and the methoxy-substituted benzene rings, typically in the

range of 6.7-8.7 ppm. The four protons on the pyridine ring and the four protons on the

benzene ring will appear as complex multiplets due to spin-spin coupling. A sharp singlet

corresponding to the three protons of the methoxy (–OCH₃) group would be observed further

upfield, likely around 3.9 ppm. [7]* ¹³C NMR: The carbon NMR spectrum would display 13

distinct signals. The carbonyl carbon (C=O) is expected to be the most downfield signal,

typically >190 ppm. The aromatic carbons would appear in the 110-165 ppm range. The

methoxy carbon (–OCH₃) would be observed upfield, around 55-60 ppm. [7][11] 3.3. Infrared

(IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a

molecule. The IR spectrum of 2-(2-Methoxybenzoyl)pyridine should exhibit characteristic

absorption bands:

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations. [12][13]* ~1660-1680 cm⁻¹: A strong

absorption band corresponding to the C=O (ketone) stretching vibration. The conjugation

with two aromatic rings lowers the frequency compared to a simple alkyl ketone.

~1600-1450 cm⁻¹: Several bands due to C=C and C=N stretching vibrations within the

aromatic rings. [12]* ~1250 cm⁻¹: A strong band for the asymmetric C-O-C (ether) stretching

of the methoxy group.

~1020 cm⁻¹: A band for the symmetric C-O-C stretching.

Experimental Protocol: Purity Determination by
HPLC
To ensure the reliability of experimental data, the purity of the compound must be rigorously

established. High-Performance Liquid Chromatography (HPLC) is a standard, self-validating

method for this purpose.
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4.1. Principle and Causality Reverse-phase HPLC separates compounds based on their

hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. 2-(2-
Methoxybenzoyl)pyridine, being moderately nonpolar, will be retained on the column and can

be eluted by increasing the organic solvent concentration in the mobile phase. The area of the

peak in the resulting chromatogram is proportional to the concentration of the compound,

allowing for quantitative purity assessment.

4.2. Step-by-Step Methodology

System Preparation:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the

basic pyridine moiety.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 1.0 mL/min.

Detection: UV detector set to 254 nm, a wavelength where both aromatic rings are

expected to absorb strongly.

Sample Preparation:

Accurately weigh ~1 mg of 2-(2-Methoxybenzoyl)pyridine.

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock

solution. Ensure complete dissolution.

Analysis:

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at

least 15 minutes.

Inject 5-10 µL of the sample solution.

Run a linear gradient program, for example:
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0-15 min: 5% to 95% B.

15-18 min: Hold at 95% B.

18-20 min: Return to 5% B and re-equilibrate.

Data Interpretation:

The purity is calculated as the percentage of the main peak area relative to the total area

of all peaks in the chromatogram. A purity level of >95% is typically required for research

applications.

4.3. Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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